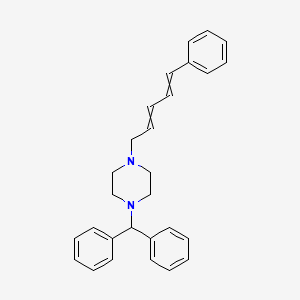
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine typically involves multi-step organic reactions. One possible route could be:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the diphenylmethyl group: This step might involve the reaction of the piperazine with diphenylmethyl chloride in the presence of a base.
Addition of the phenylpenta-2,4-dien-1-yl group: This could be done through a coupling reaction, possibly using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This could lead to the formation of corresponding oxides or ketones.
Reduction: This might result in the hydrogenation of double bonds.
Substitution: Halogenation or nitration reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while reduction could produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible development of new therapeutic agents targeting specific receptors.
Industry: Use in the production of specialty chemicals or as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
1-(3-Chlorophenyl)piperazine: Used in research related to serotonin receptors.
1-(2-Pyrimidinyl)piperazine: Studied for its potential anxiolytic effects.
Uniqueness
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Propiedades
Número CAS |
111953-94-7 |
|---|---|
Fórmula molecular |
C28H30N2 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
1-benzhydryl-4-(5-phenylpenta-2,4-dienyl)piperazine |
InChI |
InChI=1S/C28H30N2/c1-5-13-25(14-6-1)15-7-4-12-20-29-21-23-30(24-22-29)28(26-16-8-2-9-17-26)27-18-10-3-11-19-27/h1-19,28H,20-24H2 |
Clave InChI |
XBDBCIXSZHCCSO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC=CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


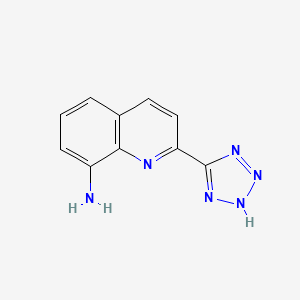
![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)

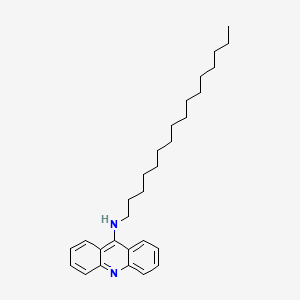
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
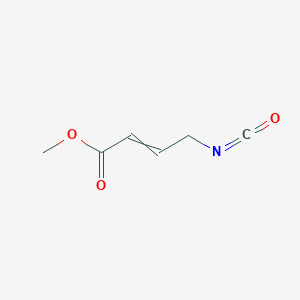
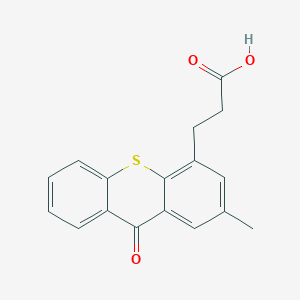

![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)

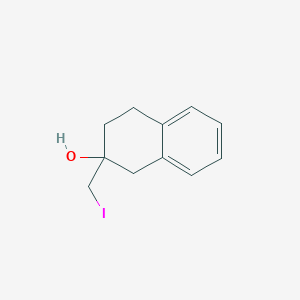
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
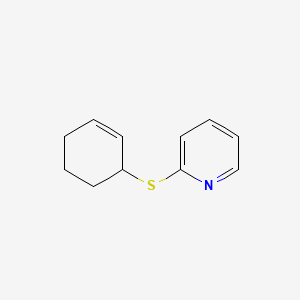
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
